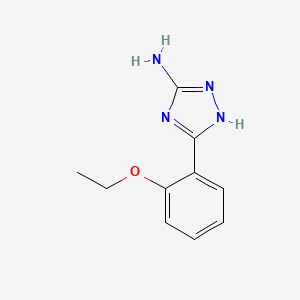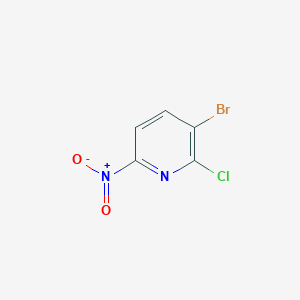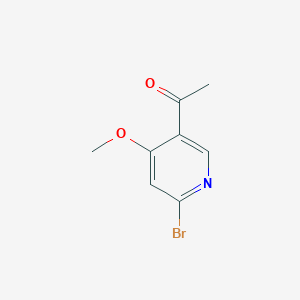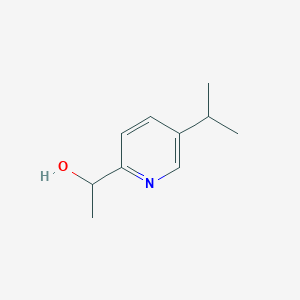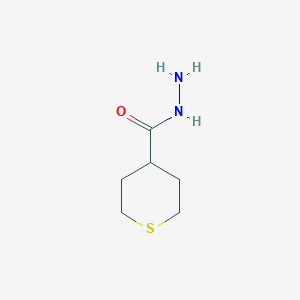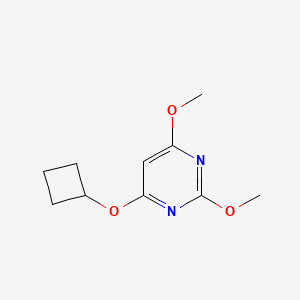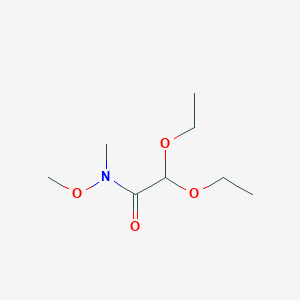![molecular formula C12H7N5 B13117699 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 264927-73-3](/img/structure/B13117699.png)
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a phenyl group at the 7th position and a carbonitrile group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a reusable catalyst. This reaction typically occurs at 60°C under solvent-free conditions, yielding the desired product in varying yields depending on the reactants used .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of reusable catalysts, such as Schiff base zinc(II) complex supported on magnetite nanoparticles, can also be scaled up for industrial applications, ensuring high yields and minimal waste production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of hydrogen atoms with other functional groups.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Cyclization Reactions: These reactions result in the formation of a ring structure.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and Schiff base zinc(II) complexes. Reaction conditions often involve microwave irradiation or heating under solvent-free conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reactants and conditions used. For example, the reaction with enaminonitriles and benzohydrazides under microwave conditions yields triazolopyrimidine derivatives .
Applications De Recherche Scientifique
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular processes . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyrimidine structure but with different substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines: These compounds have an additional pyridine ring fused to the triazolopyrimidine structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl and carbonitrile groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propriétés
Numéro CAS |
264927-73-3 |
|---|---|
Formule moléculaire |
C12H7N5 |
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H7N5/c13-6-10-7-14-12-15-8-16-17(12)11(10)9-4-2-1-3-5-9/h1-5,7-8H |
Clé InChI |
AXOCENNAUYHNGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


